3-(5-Formyl-thiophen-2-yl)-benzoic acid
Overview
Description
The compound "3-(5-Formyl-thiophen-2-yl)-benzoic acid" is a derivative of benzo[b]thiophen, which is a heterocyclic compound. The structure of benzo[b]thiophen derivatives has been of interest due to their potential biological activities and their applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzo[b]thiophen derivatives has been explored in several studies. For instance, the preparation of some benzo[b]thiophen aldehydes, which are closely related to the compound , involves formylation reactions. Specifically, benzo[b]thiophen is formylated at position 3 using dichloromethyl butyl ether in the presence of titanium tetrachloride . This method could potentially be adapted for the synthesis of "3-(5-Formyl-thiophen-2-yl)-benzoic acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophen derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution pattern on the rings can significantly influence the electronic properties and reactivity of these compounds. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing important details about the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of benzo[b]thiophen derivatives can be quite diverse. For example, nitration reactions of 3-acetyl- and 3-formyl-benzo[b]thiophens have been studied, showing that different nitrating conditions can lead to a variety of substitution patterns on the benzene ring, while the thiophene ring remains largely unaffected . These findings suggest that "3-(5-Formyl-thiophen-2-yl)-benzoic acid" could also undergo electrophilic substitution reactions on the benzene ring, potentially leading to the formation of various nitro derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. Although specific data on "3-(5-Formyl-thiophen-2-yl)-benzoic acid" is not provided, related compounds have been studied using computational methods to predict their geometric parameters, vibrational frequencies, and even electrode potentials . Such computational studies could be applied to "3-(5-Formyl-thiophen-2-yl)-benzoic acid" to gain insights into its properties.
Scientific Research Applications
Biomedical Applications and Pharmacology
Bioactive Compound Synthesis : Thiophene derivatives, like 3-(5-Formyl-thiophen-2-yl)-benzoic acid, have been synthesized and evaluated for potential carcinogenicity, showing a complex interaction with biological systems, although their real-life tumorigenic potential remains uncertain (Ashby et al., 1978). Furthermore, thiophene and its derivatives play a significant role in medicinal chemistry due to their wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects (Xuan, 2020).
Antioxidant and Anti-inflammatory Potential : Research has shown that benzofused thiazole derivatives exhibit notable in vitro antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents in these areas (Raut et al., 2020).
Environmental Science and Organic Chemistry
Advanced Oxidation Processes : The degradation of pollutants like acetaminophen in water via advanced oxidation processes (AOPs) has been reviewed, demonstrating the importance of understanding by-products and their biotoxicity. This research helps in enhancing the degradation efficiency of such compounds in environmental settings (Qutob et al., 2022).
Synthetic Applications : The synthesis of 6H-benzo[c]chromen-6-ones, which are important for their pharmacological properties, includes procedures that involve derivatives of benzoic acid. These synthetic methods provide valuable insights into creating bioactive compounds efficiently (Mazimba, 2016).
Chemical Stability and Degradation Analysis : Studies on the stability and degradation pathways of related compounds, such as nitisinone, under various conditions using LC-MS/MS, shed light on their environmental persistence and transformation. This research is crucial for assessing the environmental impact and safety of chemical compounds (Barchańska et al., 2019).
properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKAAKFSYUCLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405454 | |
Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Formyl-thiophen-2-yl)-benzoic acid | |
CAS RN |
606970-74-5 | |
Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Formyl-thiophen-2-yl)-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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